molecular formula C9H8N2O4 B1296338 n-(4-Formyl-2-nitrophenyl)acetamide CAS No. 51818-98-5

n-(4-Formyl-2-nitrophenyl)acetamide

Cat. No.: B1296338
CAS No.: 51818-98-5
M. Wt: 208.17 g/mol
InChI Key: CNCOWQRMRJIFOH-UHFFFAOYSA-N
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Description

N-(4-Formyl-2-nitrophenyl)acetamide is a chemical compound with the molecular formula C9H8N2O4 and a molecular weight of 208.17 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The InChI code for this compound is 1S/C9H8N2O4/c1-6(13)10-8-3-2-7(5-12)4-9(8)11(14)15/h2-5H,1H3,(H,10,13) .

Scientific Research Applications

  • Regeneration of Neuraminic Acid Aryl Glycoside : N-(4-Formyl-2-nitrophenyl)acetamide derivatives were used in the efficient regeneration of the 5-acetamido group of a neuraminic acid aryl glycoside. This process involved converting the imidate into the target 5-acetamido derivative under specific conditions, yielding high product efficiency (Orlova, Zinin, & Kononov, 2009).

  • Solvatochromism of Heteroaromatic Compounds : Studies on N-(4-Methyl-2-nitrophenyl)acetamide, a closely related compound, have shown that it forms complexes with protophilic solvents, stabilized by a bifurcate H bond. This research helps in understanding solvation effects and their impact on molecular properties (Krivoruchka et al., 2004).

  • Organic Non-linear Optical Material : N-(3-Nitrophenyl)acetamide, a similar compound, has been identified as an organic non-linear optical material. Its crystal structure and properties have been studied for potential applications in material science (Mahalakshmi, Upadhyaya, & Row, 2002).

  • Synthesis of N-Substituted Derivatives : Various N-substituted derivatives of this compound have been synthesized for different applications. One study focused on synthesizing N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide from p-acetamidophenol, which has potential applications in organic chemistry (Zhang Da-yang, 2004).

  • Bioactive Nitrosylated and Nitrated Derivatives : Nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides, including derivatives of this compound, were studied for their bioactivity. These compounds are involved in microbial degradation processes and have potential applications in environmental science and biotechnology (Girel et al., 2022).

  • Fungicidal Properties : Derivatives of 2-amino-4-nitrophenol, including N-(2-hydroxy-5-nitrophenyl)acetamide, were studied for their fungicidal properties. This research offers insights into the potential agricultural applications of these compounds (Mukhtorov et al., 2019).

  • Green Synthesis of N-Substituted Benzimidazoles : N-substituted phenyl acetamide benzimidazole derivatives, potentially including this compound, were synthesized and analyzed for their antibacterial activity, particularly against Methicillin Resistant Staphylococcus aureus (MRSA). This research contributes to the development of new antibacterial agents (Chaudhari et al., 2020).

  • Density Functional Theory Study on Acetamide Derivatives : A study was conducted on acetamide derivatives as anti-HIV drugs, using density functional theory to analyze their molecular properties. This research contributes to understanding the potential of these compounds in pharmaceutical applications (Oftadeh, Mahani, & Hamadanian, 2013).

Safety and Hazards

N-(4-Formyl-2-nitrophenyl)acetamide is classified as having acute toxicity, whether through oral intake, dermal contact, or inhalation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection . In case of ingestion, skin contact, or inhalation, medical help should be sought immediately .

Properties

IUPAC Name

N-(4-formyl-2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c1-6(13)10-8-3-2-7(5-12)4-9(8)11(14)15/h2-5H,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCOWQRMRJIFOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70966149
Record name N-(4-Formyl-2-nitrophenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70966149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51818-98-5
Record name NSC156550
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156550
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Formyl-2-nitrophenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70966149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-formyl-2-nitrophenyl)acetamide
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Synthesis routes and methods

Procedure details

A mixed acid was prepared by adding fuming nitric acid (1 mL), which was added 3 times as divided portions, to concentrated sulfuric acid (6 mL) under ice cooling, and added portionwise with 4-acetamidobenzaldehyde (1.91 g, 11.7 mmol). After the addition, the reaction mixture was immediately poured onto ice, and the solids were collected by filtration. The solids were sufficiently washed with cold water, dried, purified by silica gel column chromatography (developing solvent: CH2Cl2), and then recrystallized from water to obtain the target compound as pale yellow needlelike solid (1.57 g, yield: 64%).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
1.91 g
Type
reactant
Reaction Step Two
Yield
64%

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